molecular formula C20H42N2O2 B12650270 Einecs 248-629-1 CAS No. 27738-73-4

Einecs 248-629-1

Katalognummer: B12650270
CAS-Nummer: 27738-73-4
Molekulargewicht: 342.6 g/mol
InChI-Schlüssel: WODXGCGEKYXYEZ-KVVVOXFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 248-629-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

The preparation methods for Einecs 248-629-1 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common conditions include the use of solvents, temperature control, and pH adjustments.

    Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Einecs 248-629-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include oxides and other oxygenated derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

Einecs 248-629-1 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases. It is used in drug development and pharmacological research.

    Industry: In industrial applications, this compound is used in the production of materials, coatings, and other chemical products.

Wirkmechanismus

The mechanism of action of Einecs 248-629-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body. This interaction can modulate the activity of these targets, leading to various biological effects.

    Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Einecs 248-629-1 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include Einecs 248-630-2 and Einecs 248-631-3. These compounds share some chemical properties but differ in their specific applications and effects.

    Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo.

Eigenschaften

CAS-Nummer

27738-73-4

Molekularformel

C20H42N2O2

Molekulargewicht

342.6 g/mol

IUPAC-Name

ethane-1,2-diamine;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-4H2/b10-9-;

InChI-Schlüssel

WODXGCGEKYXYEZ-KVVVOXFISA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CN)N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.